molecular formula C13H20ClN3O2 B7166177 N-(3-carbamoyl-2-methylpentan-3-yl)-4-chloro-1-methylpyrrole-2-carboxamide

N-(3-carbamoyl-2-methylpentan-3-yl)-4-chloro-1-methylpyrrole-2-carboxamide

Cat. No.: B7166177
M. Wt: 285.77 g/mol
InChI Key: LMMJSPATTHNLGC-UHFFFAOYSA-N
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Description

N-(3-carbamoyl-2-methylpentan-3-yl)-4-chloro-1-methylpyrrole-2-carboxamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrrole ring substituted with a chloro and a methyl group, as well as a carbamoyl group attached to a methylpentane chain.

Properties

IUPAC Name

N-(3-carbamoyl-2-methylpentan-3-yl)-4-chloro-1-methylpyrrole-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20ClN3O2/c1-5-13(8(2)3,12(15)19)16-11(18)10-6-9(14)7-17(10)4/h6-8H,5H2,1-4H3,(H2,15,19)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMMJSPATTHNLGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C)C)(C(=O)N)NC(=O)C1=CC(=CN1C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-carbamoyl-2-methylpentan-3-yl)-4-chloro-1-methylpyrrole-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyrrole ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.

    Substitution reactions:

    Attachment of the carbamoyl group: This step involves the reaction of an isocyanate with the appropriate amine to form the carbamoyl group.

    Formation of the methylpentane chain: This can be synthesized through various organic reactions, such as alkylation or acylation, followed by reduction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-(3-carbamoyl-2-methylpentan-3-yl)-4-chloro-1-methylpyrrole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce amines. Substitution reactions can result in a variety of new compounds with different functional groups.

Scientific Research Applications

N-(3-carbamoyl-2-methylpentan-3-yl)-4-chloro-1-methylpyrrole-2-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: This compound may serve as a probe or ligand in biochemical studies.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-(3-carbamoyl-2-methylpentan-3-yl)-4-chloro-1-methylpyrrole-2-carboxamide involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on its application, but generally, it may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-carbamoyl-2-methylpentan-3-yl)-2-[(4-fluorophenoxy)methyl]-4-methyl-1,3-thiazole-5-carboxamide
  • N-(3-carbamoyl-2-methylpentan-3-yl)-2,5-difluoro-4-methylbenzamide
  • 3-[(3-Carbamoyl-2-methylpentan-3-yl)carbamoyl]benzoic acid

Uniqueness

N-(3-carbamoyl-2-methylpentan-3-yl)-4-chloro-1-methylpyrrole-2-carboxamide is unique due to its specific substitution pattern on the pyrrole ring and the presence of the carbamoyl group attached to a methylpentane chain. This unique structure may confer distinct chemical and biological properties, making it valuable for various applications in research and industry.

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